molecular formula C17H16N4O3S B2890136 N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896326-92-4

N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2890136
CAS RN: 896326-92-4
M. Wt: 356.4
InChI Key: QRMMBLYSXURJET-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • A key area of application involves the synthesis of complex molecules for pharmaceutical purposes. For example, Cainelli et al. (1998) detailed a practical synthesis approach for creating a key intermediate in the production of β-lactam antibiotics, showcasing the importance of precise synthetic strategies in drug development (Cainelli, Galletti, & Giacomini, 1998).
  • Another study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, demonstrating the potential for targeted therapy in cancer treatment (Shukla et al., 2012).

Pharmacological Evaluations

  • Pharmacological evaluations of such compounds often explore their potential as inhibitors against specific targets. For instance, novel sulfonamide derivatives incorporating piperazine and aminoalcohol with 1,3,5-triazine structural motifs have shown inhibitory action against carbonic anhydrase I, II, and IX, suggesting their potential in developing anticancer agents (Havránková et al., 2018).

Molecular Docking Studies

  • Molecular docking studies offer insights into the interaction between synthesized compounds and biological targets. This approach is crucial for understanding the mechanism of action and for optimizing the activity of potential drugs. For example, the theoretical investigation of antimalarial sulfonamides for COVID-19 drug applications utilized computational calculations and molecular docking studies, highlighting the versatility of these compounds in addressing various health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-24-13-8-4-3-7-12(13)18-15(22)11-25-16-19-14-9-5-6-10-21(14)17(23)20-16/h3-10H,2,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMBLYSXURJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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